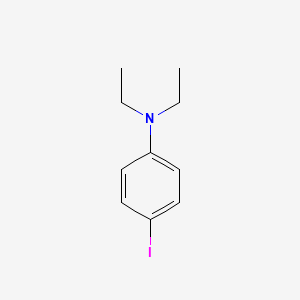
N,N-Diethyl-4-iodoaniline
Cat. No. B8783564
Key on ui cas rn:
57702-49-5
M. Wt: 275.13 g/mol
InChI Key: MQSLKAHRPPLMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08153446B2
Procedure details


To an oven dried flask fitted with a magnetic stir bar and condenser, Pd(PPh3)4 (207 mg, 0.18 mmol) and cuprous iodide (115 mg, 0.6 mmol) was added and the system was evacuated and back flushed with N2. Dry THF (25 mL) was added, subsequently N,N-diethyl-(4-iodophenyl)amine (1 g, 3.6 mmol in 3 mL THF) and dry degassed diisopropylethylamine (2.5 mL, 14.5 mmol) stirred for 10 min. Trimethylsilylacetylene (0.85 mL, 6 mmol) was added and the mixture was stirred at room temperature for 4 h and then at 80° C. for 30 min. The reaction mixture was cooled to room temperature, poured into ice water and stirred at rt for 1 h. The mixture was extracted with ethyl acetate (50×3), the combined organic layer was washed with saturated ammonium chloride solution and was dried over anhydrous magnesium sulfate. The solvent was removed by rotary evaporation and the crude product was purified by silica gel column chromatography using hexane/EAC (0-5%) as eluent. Yield: 0.54 g. (61%). IR (neat) 2958, 2857, 2145, 1605, 1515, 1468, 1401 cm−1; 1H NMR (400 MHz, CDCl3) 7.37 (d, J=8.8 Hz, 2H), 6.57 (d, J=8.8 Hz, 2H), 3.37 (q, 7.2 Hz, 4H), 1.19 (t, 6.8 Hz, 6H), 0.32 (s, 9H); 13CNMR (100 MHz, CDCl3) δ 147.41, 133.14, 110.81, 108.66, 106.77, 90.43, 44.09, 12.35.



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
cuprous iodide
Quantity
115 mg
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([C:6]1[CH:11]=[CH:10][C:9](I)=[CH:8][CH:7]=1)[CH2:4][CH3:5])[CH3:2].C(N(C(C)C)CC)(C)C.[CH3:22][Si:23]([C:26]#[CH:27])([CH3:25])[CH3:24]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([N:3]([C:6]1[CH:11]=[CH:10][C:9]([C:27]#[C:26][Si:23]([CH3:25])([CH3:24])[CH3:22])=[CH:8][CH:7]=1)[CH2:4][CH3:5])[CH3:2] |^1:31,33,52,71|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)C1=CC=C(C=C1)I
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
cuprous iodide
|
|
Quantity
|
115 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
207 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To an oven dried flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a magnetic stir bar and condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the system was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
back flushed with N2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dry THF (25 mL) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 4 h
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at 80° C. for 30 min
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at rt for 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (50×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with saturated ammonium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)N(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
